molecular formula C14H12ClN3O4 B4912730 1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea

1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea

Cat. No.: B4912730
M. Wt: 321.71 g/mol
InChI Key: VAXZVMJEALHROP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a chlorophenyl group and a methoxy-nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-methoxy-2-nitroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

    Oxidation: Potassium permanganate, acetone as a solvent.

Major Products Formed

    Reduction: 1-(3-Chlorophenyl)-3-(4-amino-2-methoxyphenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Methoxyphenyl)-3-(4-methoxy-2-nitrophenyl)urea: Contains a methoxy group on the phenyl ring, which may influence its properties.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea: Lacks the nitro group, potentially altering its reactivity and applications.

Uniqueness

1-(3-Chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea is unique due to the presence of both a chlorophenyl group and a methoxy-nitrophenyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-22-11-5-6-12(13(8-11)18(20)21)17-14(19)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZVMJEALHROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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